1-(2-fluorophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Lipophilicity Metabolic stability Structure-property relationships

1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (CAS 862828-23-7, molecular weight 351.425 g/mol) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone class. This compound features a 2-fluorophenyl substituent on the pyrrolidinone nitrogen and an isobutyl (2-methylpropyl) group at the N-1 position of the benzimidazole ring.

Molecular Formula C21H22FN3O
Molecular Weight 351.425
CAS No. 862828-23-7
Cat. No. B2816680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
CAS862828-23-7
Molecular FormulaC21H22FN3O
Molecular Weight351.425
Structural Identifiers
SMILESCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
InChIInChI=1S/C21H22FN3O/c1-14(2)12-25-19-10-6-4-8-17(19)23-21(25)15-11-20(26)24(13-15)18-9-5-3-7-16(18)22/h3-10,14-15H,11-13H2,1-2H3
InChIKeyQUVVSBLYYGCVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (CAS 862828-23-7): Procurement-Relevant Structural and Property Overview


1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (CAS 862828-23-7, molecular weight 351.425 g/mol) is a synthetic small molecule belonging to the benzimidazole-pyrrolidinone class [1]. This compound features a 2-fluorophenyl substituent on the pyrrolidinone nitrogen and an isobutyl (2-methylpropyl) group at the N-1 position of the benzimidazole ring [2]. This structural class has been explored in the scientific literature for monoacylglycerol lipase (MAGL) inhibition [3], phosphodiesterase 4 (PDE4) modulation [4], and as BET bromodomain inhibitors [5]. The compound is available from chemical suppliers as a research reagent, with no reported clinical development status.

Why Generic Substitution of 1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one Fails: Structural Determinants of Target Engagement


Within the benzimidazole-pyrrolidinone chemotype, seemingly minor structural variations produce substantial shifts in pharmacological profile and physicochemical properties [1]. The specific combination of an N-1 isobutyl group on the benzimidazole and a 2-fluorophenyl substituent on the pyrrolidinone nitrogen generates a distinct lipophilicity (computed logP of 7.00) [2] that cannot be replicated by linear alkyl analogs (e.g., the n-butyl derivative CAS 847395-93-1) or by compounds bearing alternative aryl substituents . In the closely related MAGL inhibitor series reported by Altamimi et al. (2020), even a change from 4-chlorophenyl to 4-methoxyphenyl substitution shifted IC50 values by over 5-fold and dramatically altered FAAH selectivity [3]. In the PDE4 inhibitor patent literature (US20050026913), distinct substitution patterns on the pyrrolidinone phenyl ring dictate selectivity across PDE isozymes [4]. These data collectively demonstrate that structurally adjacent analogs cannot be assumed to be functionally interchangeable.

Quantitative Differential Evidence for 1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one Against Closest Analogs


Branched vs. Linear N-Alkyl Substitution: Lipophilicity and Predicted Metabolic Stability Differentiation

The isobutyl (2-methylpropyl) substituent at the benzimidazole N-1 position of CAS 862828-23-7 introduces a branched alkyl architecture that differentiates it from the corresponding n-butyl analog (CAS 847395-93-1). While direct experimental logP values have not been reported for either compound in peer-reviewed literature, the MMsINC database provides a computed SlogP of 7.00 for the target compound [1]. Branched alkyl groups generally occupy a smaller solvent-accessible surface area than their linear isomers and can exhibit altered oxidative metabolism profiles, though quantitative metabolic stability data for this specific pair remain unavailable. This structural feature represents a design variable for modulating pharmacokinetic properties relative to linear-chain congeners.

Lipophilicity Metabolic stability Structure-property relationships

Computed Molecular Topology: Sterimol Parameters Differentiate the Isobutyl Scaffold from Methyl and Unsubstituted Analogs

The MMsINC database reports computed Sterimol parameters for CAS 862828-23-7: B1 = 2.06 Å, B2 = 2.39 Å, B3 = 3.85 Å, B4 = 7.67 Å, and L = 20.39 Å [1]. These values reflect the steric footprint of the isobutyl-benzimidazole-pyrrolidinone architecture. The B1 parameter, which describes the minimum width of the substituent, is substantially larger than what would be expected for an N-unsubstituted benzimidazole analog (e.g., 4-(1H-benzimidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one, MFCD04471778 ), providing quantitative differentiation of the steric environment around the benzimidazole core. These computed steric descriptors can be utilized in QSAR models; however, experimentally determined receptor-binding data are not publicly available.

Steric parameters Molecular topology QSAR

Class-Level MAGL Inhibitory Activity: Contextual Positioning Against Validated Benzimidazole-Pyrrolidinone MAGL Inhibitors

The benzimidazole-pyrrolidinone scaffold of CAS 862828-23-7 shares the core architecture of validated monoacylglycerol lipase (MAGL) inhibitors reported by Altamimi et al. (2020) [1]. In that study, the most potent benzimidazole-pyrrolidinone compounds (e.g., compound 23 with 3-Cl,4-F phenyl substitution) achieved an IC50 of 8.0 nM against human MAGL [2]. No direct MAGL inhibition data have been reported for CAS 862828-23-7. The isobutyl N-substitution pattern differs from the aryl-substituted benzimidazoles characterized in the Altamimi series, and extrapolation of potency cannot be made without experimental validation.

MAGL inhibition Endocannabinoid system Pain

Computed Drug-Likeness Profile: Lipinski Violation Discriminates the Target Compound from Less Lipophilic Analogs

The MMsINC database reports that CAS 862828-23-7 violates Lipinski's Rule of 5 (1 violation), with a computed SlogP of 7.00 exceeding the threshold of 5 [1]. This high lipophilicity is a direct consequence of the combined isobutyl-benzimidazole and 2-fluorophenyl-pyrrolidinone architecture. In contrast, less substituted analogs such as 4-(1H-benzimidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one (molecular weight 295.31 g/mol, lacking the N-alkyl group) would have lower predicted logP and may fall within Lipinski-compliant space . The logP of approximately 4.3 computed by ZINC [2] versus 7.0 from MMsINC highlights variability in computational methods, underscoring the need for experimental determination.

Drug-likeness Lipinski rules Physicochemical profiling

Recommended Research Application Scenarios for 1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (CAS 862828-23-7)


Chemical Probe Development for MAGL-Mediated Endocannabinoid Signaling

The benzimidazole-pyrrolidinone core scaffold of CAS 862828-23-7 is consistent with the pharmacophore of nM-potent MAGL inhibitors validated in the Altamimi et al. (2020) series [1]. This compound may serve as a starting point for exploring the SAR impact of N-alkyl (isobutyl) substitution on MAGL potency and FAAH selectivity, expanding the chemical space beyond the aryl-substituted benzimidazoles characterized to date.

Beyond-Rule-of-5 Chemical Library Enrichment for CNS and Intracellular Target Screening

With a computed logP of approximately 4.3–7.0 (method-dependent) [1][2], CAS 862828-23-7 resides in beyond-Rule-of-5 property space. This lipophilicity range is often associated with CNS penetration and intracellular target access. Procurement of this compound enriches screening libraries targeting the CNS or intracellular protein-protein interactions where higher lipophilicity is tolerated or desirable.

Comparative QSAR and 3D-QSAR Model Building with Sterimol Descriptors

The computed Sterimol parameters (B1 = 2.06 Å, B5 = 7.67 Å, L = 20.39 Å) [1] provide quantitative steric descriptors for incorporating the isobutyl-benzimidazole architecture into 3D-QSAR models. When procured alongside its n-butyl analog (CAS 847395-93-1) and other alkyl variants, this compound enables the construction of comparative models to deconvolute steric versus lipophilic contributions to biological activity.

PDE4 Selectivity Profiling in a Pyrrolidinone-Focused Chemotype Collection

The PDE4 patent literature (US20050026913) establishes that 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibit PDE4 inhibitory activity with isozyme selectivity governed by aryl substitution patterns [2]. CAS 862828-23-7, bearing a 2-fluorophenyl substituent, can be included in a focused panel of pyrrolidinone-benzimidazole analogs to profile PDE4 subtype selectivity against PDE1, PDE3, and PDE5, testing whether the isobutyl-benzimidazole moiety confers a distinct selectivity fingerprint.

Quote Request

Request a Quote for 1-(2-fluorophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.